molecular formula C15H22N2O3S B162900 8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one CAS No. 133647-19-5

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

Cat. No.: B162900
CAS No.: 133647-19-5
M. Wt: 310.4 g/mol
InChI Key: SWWQDUZAPYPHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazine ring and a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine with 3-tert-butylamino-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The benzothiazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethanone oxalate
  • {2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl}(phenyl)methanone hydrochloride

Uniqueness

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133647-19-5

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)16-7-10(18)8-20-12-6-4-5-11-14(12)21-9-13(19)17-11/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19)

InChI Key

SWWQDUZAPYPHEI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O

Synonyms

8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine
8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine, (R) isomer
8-BHDOB

Origin of Product

United States

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